![molecular formula C9H11NO3 B1422806 Methyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 117550-36-4](/img/structure/B1422806.png)
Methyl (2-(hydroxymethyl)phenyl)carbamate
Overview
Description
“Methyl (2-(hydroxymethyl)phenyl)carbamate” is an organic compound . It is a carbamate ester derived from carbamic acid . Carbamates are ester compounds of carbamic acid and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “Methyl (2-(hydroxymethyl)phenyl)carbamate” involves two stages . In the first stage, (2-aminophenyl)methanol reacts with anhydrous sodium carbonate in tetrahydrofuran and lithium hydroxide monohydrate at 0℃ under an inert atmosphere. In the second stage, methyl chloroformate is added to the reaction mixture in tetrahydrofuran and lithium hydroxide monohydrate at 0 - 20℃ for 1 hour under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “Methyl (2-(hydroxymethyl)phenyl)carbamate” is C9H11NO3 . Its molecular weight is 181.19 .
Chemical Reactions Analysis
Carbamates, including “Methyl (2-(hydroxymethyl)phenyl)carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Safety and Hazards
While specific safety and hazard information for “Methyl (2-(hydroxymethyl)phenyl)carbamate” is not available in the retrieved sources, carbamates are generally considered hazardous . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .
Future Directions
The future directions for “Methyl (2-(hydroxymethyl)phenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, particularly those that are environmentally friendly . Additionally, more research could be conducted to understand their mechanisms of action and to develop safer handling and disposal methods.
Mechanism of Action
Methyl (2-(hydroxymethyl)phenyl)carbamate, also known as methyl N-[2-(hydroxymethyl)phenyl]carbamate, is a chemical compound with the molecular formula C9H11NO3 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Carbamate pesticides, a class of compounds to which this compound is related, are known to impact both cholinergic and non-cholinergic routes .
Mode of Action
Carbamate pesticides generally work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Biochemical Pathways
Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways. These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Result of Action
The action of carbamate pesticides, in general, can lead to overstimulation of the nervous system in target organisms, causing a range of symptoms from nausea and dizziness to respiratory failure and death .
properties
IUPAC Name |
methyl N-[2-(hydroxymethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPWLXCDKFGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044603 | |
Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117550-36-4 | |
Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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